Ethyl 3,4,5-trimethoxyphenylcarbamate
Description
Properties
Molecular Formula |
C12H17NO5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
ethyl N-(3,4,5-trimethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO5/c1-5-18-12(14)13-8-6-9(15-2)11(17-4)10(7-8)16-3/h6-7H,5H2,1-4H3,(H,13,14) |
InChI Key |
NKSMNLGPPHFQHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
* Inferred data based on structural analogs.
Functional Group Impact on Stability and Bioactivity
- Carbamates vs. Esters : Carbamates (e.g., this compound) exhibit greater hydrolytic stability compared to esters (e.g., Ethyl 3-(3,4,5-trimethoxyphenyl)propionate), making them more suitable for prolonged biological activity .
- β-Ketoesters: Ethyl 3,4,5-trimethoxybenzoylacetate’s β-ketoester group enables cyclization reactions, forming dihydropyrimidinones (DHPMs) with calcium channel-blocking and antitumor properties .
Pharmacological Activity
- Antitumor Potential: The 3,4,5-trimethoxyphenyl group is critical in microtubule-targeting agents (e.g., combretastatins). This compound may share this mechanism via tubulin binding .
- Antiviral Applications : DHPM derivatives (e.g., ’s dihydropyrimidine) show HIV gp-120-CD4 inhibition, suggesting carbamates with similar substituents could be explored for antiviral activity .
Preparation Methods
Procedure
-
Reagents :
-
3,4,5-Trimethoxyaniline
-
Ethyl chloroformate
-
Triethylamine (base)
-
Dichloromethane (DCM) or ethanol as solvent
-
-
Reaction Conditions :
-
Temperature: 0°C to room temperature
-
Time: 30 minutes to 24 hours
-
Molar ratio: 1:1 (amine to chloroformate)
-
-
Mechanism :
The amine nucleophilically attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing chloride and forming the carbamate bond. Triethylamine neutralizes HCl, preventing side reactions. -
Workup and Purification :
Coupling Agent-Assisted Synthesis
For improved efficiency, coupling agents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are employed.
Procedure
-
Reagents :
-
3,4,5-Trimethoxyaniline
-
Ethyl chloroformate
-
DIC, HOBt
-
Dimethylformamide (DMF)
-
-
Reaction Conditions :
-
Temperature: 0°C to room temperature
-
Time: 6–8 hours
-
-
Mechanism :
DIC activates the chloroformate, forming an active ester intermediate. HOBt mitigates racemization and enhances coupling efficiency. -
Workup and Purification :
Comparative Analysis of Methods
| Parameter | Conventional Method | Coupling Agent Method |
|---|---|---|
| Solvent | DCM or ethanol | DMF |
| Base/Coupling Agent | Triethylamine | DIC/HOBt |
| Reaction Time | 30 min–24 h | 6–8 h |
| Yield | 44–55% | 55.6% |
| Purification | Recrystallization | Column chromatography |
Key Observations :
-
The coupling agent method offers marginally higher yields but requires costlier reagents.
-
Conventional synthesis is preferable for large-scale production due to lower reagent costs.
Critical Side Reactions and Mitigation
-
Over-Alkylation :
Excess ethyl chloroformate may lead to diethyl carbamate formation. Mitigated by maintaining a 1:1 molar ratio. -
Hydrolysis :
Moisture-sensitive intermediates require anhydrous conditions. Use of molecular sieves or rigorous solvent drying is recommended.
Spectroscopic Characterization
-
¹H NMR (CDCl₃) : δ 1.3 (t, 3H, CH₂CH₃), 3.8–3.9 (s, 9H, OCH₃), 4.2 (q, 2H, CH₂CH₃), 6.5 (s, 2H, aromatic).
Industrial-Scale Adaptations
Patent US5753663A highlights a modified protocol using benzonitrile under CO atmosphere with Rh catalysis, though this is less common due to complexity .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare Ethyl 3,4,5-trimethoxyphenylcarbamate derivatives?
- Methodology : Condensation reactions between carbamoyl chlorides and ethyl esters under basic conditions (e.g., using DMAP or pyridine as catalysts in THF). For analogs, Tebbe reagent has been employed for olefination, with reaction optimization involving controlled temperatures (0–25°C) and stoichiometric ratios .
Q. How is X-ray crystallography applied to determine the molecular structure of related compounds?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using instruments like the Bruker Kappa APEXII CCD. Data collection includes φ/ω scans and multi-scan absorption correction. Structure refinement utilizes SHELX programs (SHELXL for refinement, SHELXS for solution), with validation via R-factors (e.g., R1 = 0.050) and electron density maps .
Q. What spectroscopic techniques confirm the structural integrity of this compound?
- Methodology : ¹H/¹³C NMR for verifying methoxy and carbamate groups, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹). Crystallographic data provide definitive bond lengths and angles .
Advanced Research Questions
Q. How do conformational dynamics influence the solid-state stability of this compound analogs?
- Methodology : Analyze dihedral angles (e.g., ~75° between aromatic rings) and non-covalent interactions (N–H···O hydrogen bonds, π-π stacking) via SCXRD. Computational tools like CrystalExplorer quantify interaction energies (e.g., π-π centroid distance = 3.7965 Å), linking conformation to lattice stability .
Q. What strategies resolve contradictions in bioactivity data among structurally similar derivatives?
- Methodology : Conduct systematic SAR studies by varying substituents (e.g., methoxy group positions) and correlating changes with bioassay results (e.g., MTT cytotoxicity assays). Molecular docking identifies binding motifs, while standardized assay conditions (e.g., K562 cell line testing) reduce variability .
Q. How can crystallization challenges for hygroscopic carbamate derivatives be mitigated?
- Methodology : Optimize solvent systems (e.g., ethyl acetate/hexane mixtures) and employ vapor diffusion or cooling crystallization. Seeding with microcrystals and monitoring supersaturation levels improve crystal quality, as demonstrated for dihydropyrimidinone analogs .
Q. What role do intermolecular interactions play in the supramolecular assembly of these compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
